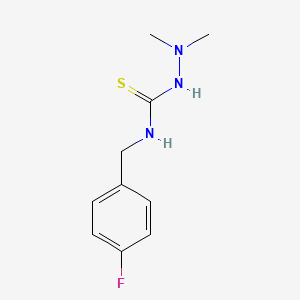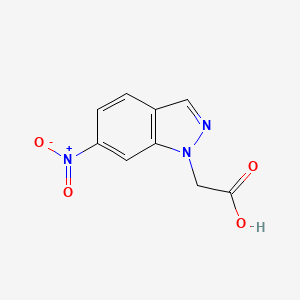
2-(6-nitro-1H-indazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-nitro-1H-indazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 g/mol . This compound is characterized by the presence of an indazole ring substituted with a nitro group at the 6-position and an acetic acid moiety at the 1-position. It is primarily used in research and development settings and is not intended for human use .
Métodos De Preparación
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid . The acetic acid moiety is then added through a substitution reaction involving chloroacetic acid .
Análisis De Reacciones Químicas
2-(6-nitro-1H-indazol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters.
Cyclization: The indazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and chloroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(6-nitro-1H-indazol-1-yl)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(6-nitro-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-(6-nitro-1H-indazol-1-yl)acetic acid can be compared with other indazole derivatives, such as:
2-(6-nitro-1H-indol-1-yl)acetic acid: Similar structure but with an indole ring instead of an indazole ring.
1H-indazole-1-acetic acid: Lacks the nitro group, leading to different chemical and biological properties.
6-nitroindazole: Lacks the acetic acid moiety, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the nitro group, indazole ring, and acetic acid moiety, which confer specific chemical and biological properties .
Propiedades
IUPAC Name |
2-(6-nitroindazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-9(14)5-11-8-3-7(12(15)16)2-1-6(8)4-10-11/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPCLJQBZJYUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
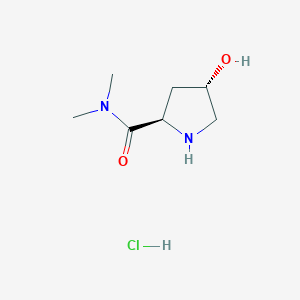
![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)
![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2599329.png)
![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)
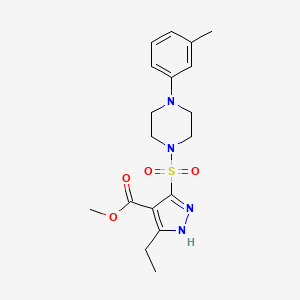
![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)
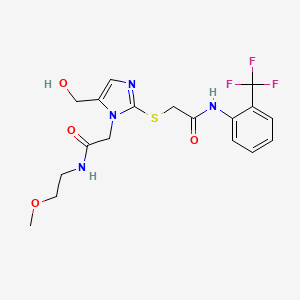
![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2599342.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2599343.png)
